methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with the molecular formula C19H18N2O5S It is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms
Scientific Research Applications
methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with aminothiazole derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives .
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its binding to active sites or allosteric sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: This compound shares the benzothiazole core but differs in its substituents, leading to different chemical and biological properties.
3-Methoxy-2-hydroxybenzaldehyde: A precursor in the synthesis of methyl 2-[(2Z)-6-methoxy-2-[(2-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, it has simpler structure and different reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-12-8-9-14-16(10-12)27-19(21(14)11-17(22)26-3)20-18(23)13-6-4-5-7-15(13)25-2/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYORVGIDITJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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